molecular formula C7H5BrN4 B1269336 5-(4-Bromophenyl)-1H-tetrazole CAS No. 50907-23-8

5-(4-Bromophenyl)-1H-tetrazole

Cat. No. B1269336
Key on ui cas rn: 50907-23-8
M. Wt: 225.05 g/mol
InChI Key: YMZMDMWMKVPGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07605163B2

Procedure details

A mixture of 3.5 mmol of 5-(4-bromo-phenyl)-2H-tetrazole, 0.2 mmol of tetrabutyl ammonium bromide, 4.4 mmol of methyl iodide, 6 ml of 1M aqueous sodium hydroxide and 6 ml of dichloromethane were stirred at room temperature for 24 hours. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic phase was dried, evaporated and the product purified by column chromatography (SiO2; cyclohexane/ethyl acetate 7:3). MS (m/e): 239.1 (MH+, 29%)
Quantity
3.5 mmol
Type
reactant
Reaction Step One
Quantity
4.4 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0.2 mmol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[N:10][NH:11][N:12]=2)=[CH:4][CH:3]=1.CI.[OH-].[Na+].Cl[CH2:18]Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[N:10][N:11]([CH3:18])[N:12]=2)=[CH:4][CH:3]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
3.5 mmol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1N=NNN1
Name
Quantity
4.4 mmol
Type
reactant
Smiles
CI
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
0.2 mmol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the product purified by column chromatography (SiO2; cyclohexane/ethyl acetate 7:3)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
BrC1=CC=C(C=C1)C=1N=NN(N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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